molecular formula C15H10FN B3050745 2-(2-Fluorophenyl)quinoline CAS No. 2836-41-1

2-(2-Fluorophenyl)quinoline

Cat. No.: B3050745
CAS No.: 2836-41-1
M. Wt: 223.24 g/mol
InChI Key: ZXMOPHCBXQTALI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry. The presence of a fluorine atom in the phenyl ring of this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of N-(2-fluorophenyl)aniline with suitable reagents under specific conditions. For example, the Bischler-Napieralski reaction is often used, where N-(2-fluorophenyl)aniline is treated with a Lewis acid such as phosphorus oxychloride (POCl3) to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is particularly relevant for its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(2-fluorophenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOPHCBXQTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469596
Record name 2-(2-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2836-41-1
Record name 2-(2-Fluorophenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2836-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroquinoline (4.9 g, 30 mmol), 2-fluorophenylboronic acid (5.0 g, 36 mmol) and K2CO3 (12 g) were dissolved in the solvent mixture of 50 mL ethylene glycol dimethyl ether and 75 mL water. To the stirred solution was added 1.7 g tetrakis(triphenylphosphine)palladium(O) and the mixture refluxed under N2 for 20 hours. The reaction mixture was cooled and the water extracted with methylene chloride three times. The combined organic phase was washed with portions of brine. The organic layer was then dried with anhydrous sodium sulfate, filtered, and evaporated of solvent. The crude material was purified on a silica gel column to give 2-(2-fluorophenyl)quinoline (6.4 g, 96% yield).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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